REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4](O)[CH:3]=1.[NH3:13]>>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([NH2:13])[CH:3]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=CC=CC=C12)O
|
Name
|
steel
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 (± 10) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a glass liner
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
CUSTOM
|
Details
|
The remaining traces of ammonia were removed by co-evaporation with THF (2×150 mL) under a stream of argon at 60° C
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC2=CC=CC=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |